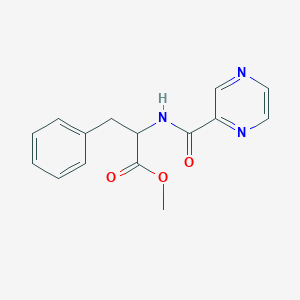
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester
Vue d'ensemble
Description
Synthesis Analysis
A preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine has been disclosed . The method involves reacting pyrazine-2-formic acid with N-hydroxysuccinimide under the catalysis of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to obtain 2-succinimide oxy formacyl pyrazine. This is then dissolved in dichloromethane, and L-phenylalanine and triethylamine are added for reaction to obtain N-(pyrazine-2-yl carbonyl)-L-phenylalanine .Molecular Structure Analysis
The molecular formula of N-(2-Pyrazinylcarbonyl)phenylalanine is C14H13N3O3 . Its average mass is 271.271 Da and its monoisotopic mass is 271.095703 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-Pyrazinylcarbonyl)-L-phenylalanine are as follows :Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Piperidines, Pyrrolizidines, Indolizidines, and Quinolizidines
L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is used in the synthesis of various cyclic compounds including piperidines, pyrrolizidines, indolizidines, and quinolizidines through conjugate additions, intramolecular acylation, and further transformations. These syntheses have paved the way for the creation of dendrobatid alkaloids, showcasing the compound's role in complex organic syntheses (Back & Nakajima, 2000).
Crystallography and Molecular Structure Analysis
The compound's bis-amide derivative shows notable crystal structure, with specific orientations and dihedral angles between the pyridine and phenyl rings. This structural information aids in understanding the molecular geometry and potential interactions in complex systems (Yin et al., 2009).
Polymerization and Material Synthesis
Polymerization Processes
L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is used in the polymerization of monosubstituted acrylamide having an amino acid moiety in the side chain, leading to the creation of polymers with controlled molecular weight and low polydispersity. These polymers have potential applications in various fields including materials science (Mori et al., 2005).
Continuous Production in Aqueous/Organic Biphasic Medium
The compound is used in the continuous enzymatic synthesis of N-(Benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester in an aqueous/organic biphasic system, showcasing its role in facilitating high-yield continuous production processes (Murakami et al., 2000).
Bioconjugation and Drug Development
Peptide-Poly(L-Lysine Citramide) Conjugates
The compound is utilized in the creation of peptide-poly(L-lysine citramide) conjugates, which demonstrate in vitro anti-HIV behavior. This application highlights its role in the development of potential therapeutic agents (Couffin-Hoarau et al., 2009).
Spectroscopic and Electrochemical Studies
L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is involved in the synthesis of ferrocenyl triazole amino acid and peptide bioconjugates, which are comprehensively characterized by various spectroscopic and electrochemical methods. These studies are essential for understanding the properties of these bioconjugates and their potential applications (Köster et al., 2008).
Propriétés
IUPAC Name |
methyl 3-phenyl-2-(pyrazine-2-carbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXSMPTQAISJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503277 | |
| Record name | Methyl N-(pyrazine-2-carbonyl)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester | |
CAS RN |
73058-37-4 | |
| Record name | Methyl N-(pyrazine-2-carbonyl)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



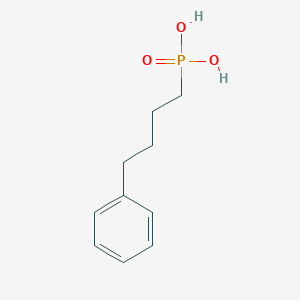
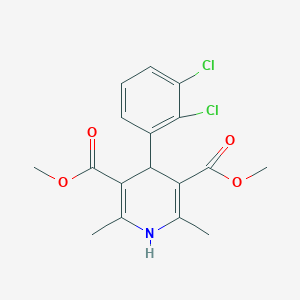
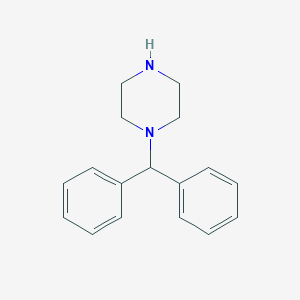

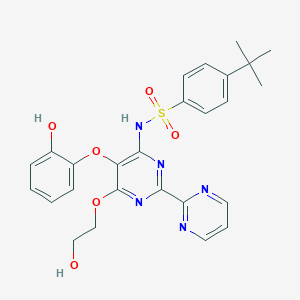
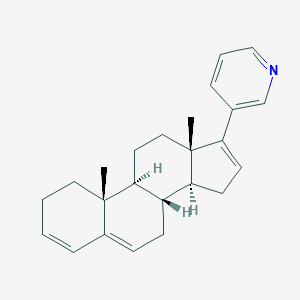
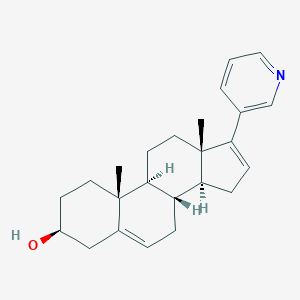
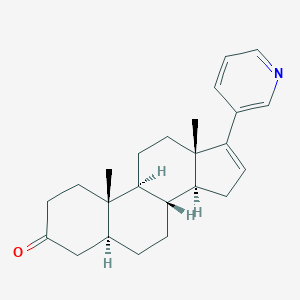
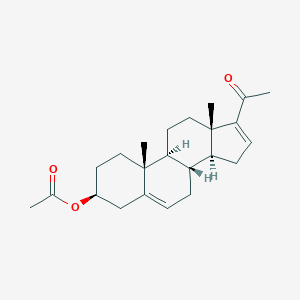
![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B193199.png)
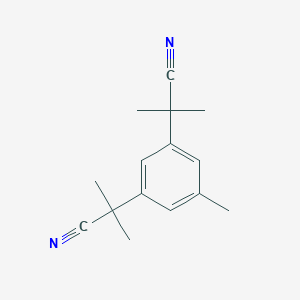
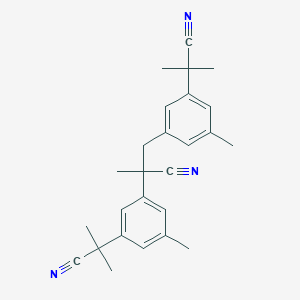
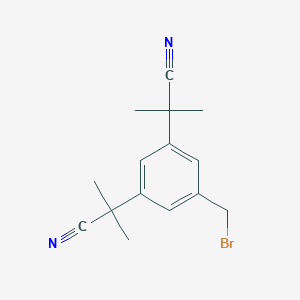
![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)